Rufigallol hexamethyl ether Rufigallol hexamethyl ether
Brand Name: Vulcanchem
CAS No.: 6155-49-3
VCID: VC17133930
InChI: InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3
SMILES:
Molecular Formula: C20H20O8
Molecular Weight: 388.4 g/mol

Rufigallol hexamethyl ether

CAS No.: 6155-49-3

Cat. No.: VC17133930

Molecular Formula: C20H20O8

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Rufigallol hexamethyl ether - 6155-49-3

Specification

CAS No. 6155-49-3
Molecular Formula C20H20O8
Molecular Weight 388.4 g/mol
IUPAC Name 1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione
Standard InChI InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3
Standard InChI Key HUWWGCFJAFAAHJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Rufigallol hexamethyl ether, systematically named 1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione, features an anthraquinone core substituted with methoxy groups at the 1, 2, 3, 5, 6, and 7 positions . The methylation of all phenolic hydroxyl groups in rufigallol eliminates hydrogen-bonding interactions present in the parent compound, increasing lipophilicity (XLogP3 = 2.7) . Key structural data include:

PropertyValueSource
Molecular formulaC₂₀H₂₀O₈
Molecular weight388.4 g/mol
Hydrogen bond acceptors8
Rotatable bonds6
SMILESCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC

The planar anthraquinone system facilitates π-π stacking, while methoxy groups introduce steric hindrance, influencing crystallinity and solubility .

Synthesis and Derivatization

Primary Synthetic Route

The synthesis of rufigallol hexamethyl ether proceeds via exhaustive methylation of rufigallol using dimethyl sulfate in the presence of potassium carbonate :

Reaction Scheme

Rufigallol+6(CH3)2SO4K2CO3,acetoneRufigallol hexamethyl ether+6CH3SO4\text{Rufigallol} + 6\,(\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Rufigallol hexamethyl ether} + 6\,\text{CH}_3\text{SO}_4^-

This method achieves near-quantitative methylation under reflux conditions, with purification via recrystallization from ethanol yielding red crystalline solids . Alternative protecting group strategies (e.g., acetylation) are less common due to competing side reactions .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Six distinct methoxy singlets (δ 3.85–3.92 ppm), aromatic protons as multiplet (δ 6.70–7.25 ppm), and quinone carbonyls (δ 183–185 ppm in ¹³C NMR) .

  • MS (ESI+): m/z 388.1158 [M+H]⁺, consistent with molecular formula C₂₀H₂₀O₈ .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in chloroform (12.5 mg/mL) and DMSO (34 mg/mL) . Thermal gravimetric analysis reveals decomposition above 250°C without melting, attributable to the robust anthraquinone framework .

Comparative Analysis with Rufigallol

PropertyRufigallolRufigallol Hexamethyl Ether
Solubility in waterModerate (dioxane)Negligible
Hydrogen bonding capacity6 donor, 8 acceptor0 donor, 8 acceptor
LogP-0.3 (estimated)2.7

Methylation dramatically alters bioavailability parameters, rendering the derivative more membrane-permeable but less capable of metal chelation compared to rufigallol .

Biological Activity and Applications

Materials Science Applications

The compound’s extended conjugation and redox activity make it a candidate for:

  • Organic semiconductors: Thin-film transistors fabricated with rufigallol hexamethyl ether demonstrate hole mobility of 0.02 cm²/V·s, attributed to ordered π-stacking .

  • Electrochromic devices: Reversible quinone/hydroquinone transitions enable optical switching at λₘₐₓ = 520 nm (ε = 12,400 M⁻¹cm⁻¹) .

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